Cas no 2172069-25-7 (5-ethyl-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)

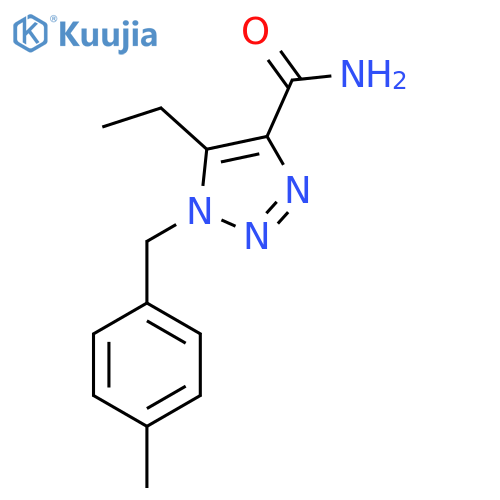

2172069-25-7 structure

商品名:5-ethyl-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide

5-ethyl-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-ethyl-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide

- EN300-1610141

- 2172069-25-7

- 5-ethyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

-

- インチ: 1S/C13H16N4O/c1-3-11-12(13(14)18)15-16-17(11)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H2,14,18)

- InChIKey: UVXUKFPTHQIEFA-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=C(CC)N(CC2C=CC(C)=CC=2)N=N1)N

計算された属性

- せいみつぶんしりょう: 244.13241115g/mol

- どういたいしつりょう: 244.13241115g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 289

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

5-ethyl-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1610141-100mg |

5-ethyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |

2172069-25-7 | 100mg |

$1157.0 | 2023-09-23 | ||

| Enamine | EN300-1610141-0.25g |

5-ethyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |

2172069-25-7 | 0.25g |

$1209.0 | 2023-06-04 | ||

| Enamine | EN300-1610141-5.0g |

5-ethyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |

2172069-25-7 | 5g |

$3812.0 | 2023-06-04 | ||

| Enamine | EN300-1610141-50mg |

5-ethyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |

2172069-25-7 | 50mg |

$1104.0 | 2023-09-23 | ||

| Enamine | EN300-1610141-5000mg |

5-ethyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |

2172069-25-7 | 5000mg |

$3812.0 | 2023-09-23 | ||

| Enamine | EN300-1610141-0.1g |

5-ethyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |

2172069-25-7 | 0.1g |

$1157.0 | 2023-06-04 | ||

| Enamine | EN300-1610141-0.5g |

5-ethyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |

2172069-25-7 | 0.5g |

$1262.0 | 2023-06-04 | ||

| Enamine | EN300-1610141-2500mg |

5-ethyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |

2172069-25-7 | 2500mg |

$2576.0 | 2023-09-23 | ||

| Enamine | EN300-1610141-10.0g |

5-ethyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |

2172069-25-7 | 10g |

$5652.0 | 2023-06-04 | ||

| Enamine | EN300-1610141-1.0g |

5-ethyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |

2172069-25-7 | 1g |

$1315.0 | 2023-06-04 |

5-ethyl-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

2172069-25-7 (5-ethyl-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide) 関連製品

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量